N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide
Overview
Description
N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a naphthalene ring system, which is a fused pair of benzene rings. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthoic acid with succinimide. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: It can be reduced to form tetrahydronaphthoyl derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various naphthoic acid derivatives, tetrahydronaphthoyl compounds, and substituted naphthalene derivatives.
Scientific Research Applications
N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: A precursor in the synthesis of N-(5,6,7,8-Tetrahydro-2-naphthoyloxy)succinimide.
5,6,7,8-Tetrahydro-2-naphthol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-7-8-14(18)16(13)20-15(19)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWXFNPAMQLWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)ON3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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